molecular formula C16H18BrNO4S B604228 5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide CAS No. 1428153-35-8

5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide

Cat. No.: B604228
CAS No.: 1428153-35-8
M. Wt: 400.3g/mol
InChI Key: JMDOZOQPVGHWQG-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C16H18BrNO4S and a molecular weight of 400.3 g/mol. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxybenzyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N’-(4-ethoxy-3-methoxybenzylidene)-2-methoxybenzohydrazide
  • 5-bromo-2-ethoxy-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonamide
  • 4-methoxybenzyl 5-bromo-2-chlorobenzamide

Uniqueness

5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the methoxybenzyl group can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1428153-35-8

Molecular Formula

C16H18BrNO4S

Molecular Weight

400.3g/mol

IUPAC Name

5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C16H18BrNO4S/c1-3-22-15-9-6-13(17)10-16(15)23(19,20)18-11-12-4-7-14(21-2)8-5-12/h4-10,18H,3,11H2,1-2H3

InChI Key

JMDOZOQPVGHWQG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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